molecular formula C19H19Cl2NO3 B8245029 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole

Cat. No.: B8245029
M. Wt: 380.3 g/mol
InChI Key: VXDHAFIDPFOAOS-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole is a useful research compound. Its molecular formula is C19H19Cl2NO3 and its molecular weight is 380.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

  • Synthesis of 2-Substituted-6-(4H-1,2,4-Triazol-4-yl)benzo[d]oxazoles as Potential Anticonvulsant Agents : This study discusses the synthesis of various 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles, demonstrating significant anticonvulsant effects and low neurotoxicity in mice, indicating potential for therapeutic applications in epilepsy or seizure disorders (Wei et al., 2009).

  • Synthesis of 6-(3-Substituted-4H-1,2,4-Triazol-4-yl)-2-Phenylbenzo[d]oxazoles as Potential Anticonvulsant Agents : A similar study on 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, emphasizing their anticonvulsant efficacy and lower neurotoxicity compared to standard drugs like carbamazepine (Wei et al., 2010).

Photoreactivity Studies

  • Photorearrangements of Phenyloxazoles : Examining the photolysis of various aryl oxazoles, this research classifies photorearrangements into types A and B, providing insights into the photochemical behavior of compounds like benzo[d]oxazole derivatives (Maeda & Kojima, 1977).

Antimicrobial and Anticancer Research

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives : This study synthesizes and evaluates the antioxidant activity of various oxazole derivatives, indicating potential application in developing new treatments for diseases where oxidative stress is a key factor (Kuş et al., 2017).

  • Synthesis, Antimicrobial, Analgesic Activity, and Molecular Docking Studies of Novel 1-(5,7-Dichloro-1,3-Benzoxazol-2-yl)-3-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives : This research focuses on synthesizing benzoxazole derivatives with potential antimicrobial and analgesic properties, along with molecular docking studies to understand their mode of action (Jayanna et al., 2013).

Properties

IUPAC Name

6-(3-chloropropoxy)-2-[4-(3-chloropropoxy)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c20-9-1-11-23-15-5-3-14(4-6-15)19-22-17-8-7-16(13-18(17)25-19)24-12-2-10-21/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHAFIDPFOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)OCCCCl)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.